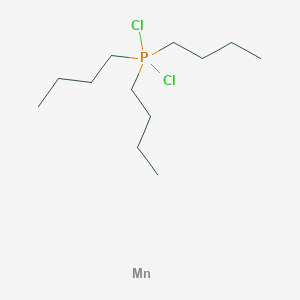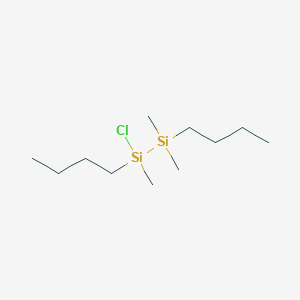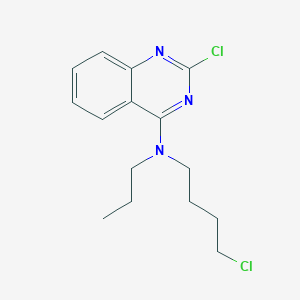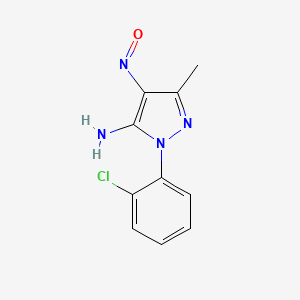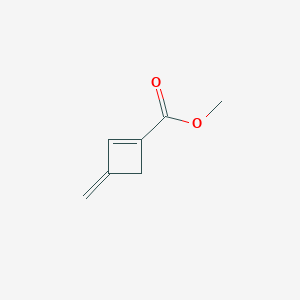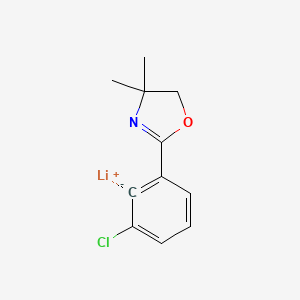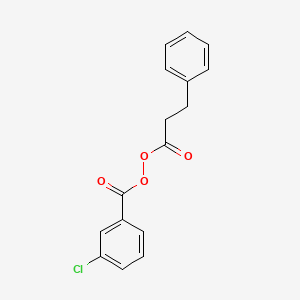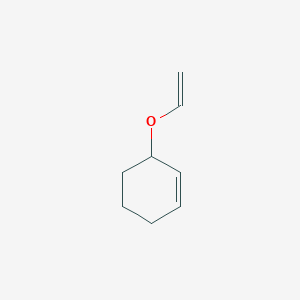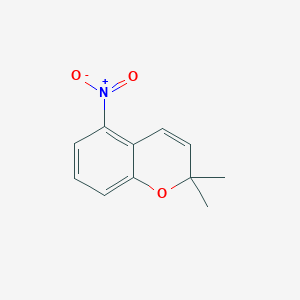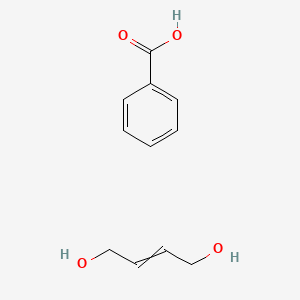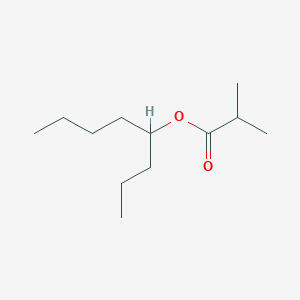
octan-4-yl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octan-4-yl 2-methylpropanoate: is an ester compound formed from the reaction between octan-4-ol and 2-methylpropanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octan-4-yl 2-methylpropanoate typically involves the esterification reaction between octan-4-ol and 2-methylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Octan-4-ol+2-methylpropanoic acidH2SO4Octan-4-yl 2-methylpropanoate+H2O
Industrial Production Methods: In industrial settings, the production of esters like this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and may employ catalysts such as ion-exchange resins to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Octan-4-yl 2-methylpropanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield octan-4-ol and 2-methylpropanoic acid.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed:
Hydrolysis: Octan-4-ol and 2-methylpropanoic acid.
Reduction: Octan-4-ol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Octan-4-yl 2-methylpropanoate is used as a model compound in studies involving esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions.
Biology and Medicine: Esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers.
Industry: This compound is used in the fragrance and flavor industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of octan-4-yl 2-methylpropanoate in chemical reactions involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester. The molecular targets and pathways involved in its biological applications are related to its ability to form biodegradable polymers that can be used in drug delivery systems.
Comparación Con Compuestos Similares
- Ethyl 2-methylpropanoate
- Methyl 2-methylpropanoate
- Butyl 2-methylpropanoate
Comparison: Octan-4-yl 2-methylpropanoate is unique due to its longer alkyl chain compared to ethyl, methyl, and butyl 2-methylpropanoates. This longer chain can influence its physical properties, such as boiling point and solubility, making it more suitable for certain applications in the fragrance and flavor industry.
Propiedades
Número CAS |
84782-08-1 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
octan-4-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-5-7-9-11(8-6-2)14-12(13)10(3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
FOZNTHBYWBFDFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


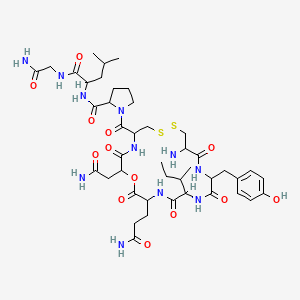
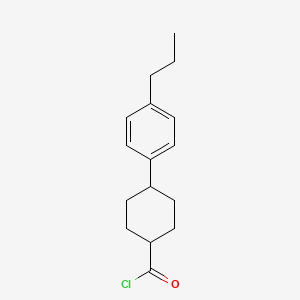
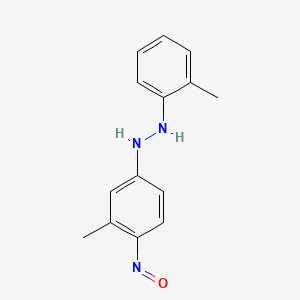
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
